3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin
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Overview
Description
3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin is a heterocyclic compound that belongs to the oxazine family Oxazines are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-aminophenol and an appropriate aldehyde or ketone in the presence of a base such as potassium carbonate and an oxidant like tert-butyl hydroperoxide can yield the desired oxazine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxazines.
Scientific Research Applications
3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new drugs.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications.
Industry: The compound is used in the production of advanced materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazine
- 3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazole
- 3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]thiazine
Uniqueness
3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin is unique due to its specific combination of a tert-butyl group and a chlorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H17ClN2O |
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Molecular Weight |
276.76 g/mol |
IUPAC Name |
3-tert-butyl-6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
InChI |
InChI=1S/C15H17ClN2O/c1-15(2,3)18-8-10-7-12(16)11-5-4-6-17-13(11)14(10)19-9-18/h4-7H,8-9H2,1-3H3 |
InChI Key |
HYHLWKUXPPVRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC2=CC(=C3C=CC=NC3=C2OC1)Cl |
Origin of Product |
United States |
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